1-Dehydroxybaccatin IV
Overview
Description
1-Dehydroxybaccatin IV is a taxane diterpene . It shows concentration-dependent NO inhibition, with an IC50 of 32.2 μM .
Synthesis Analysis
The synthesis of 1-Dehydroxybaccatin IV involves the formation of a highly functionalized diterpenoid core skeleton (baccatin III) and the subsequent assembly of a phenylisoserinoyl side chain . A bifunctional cytochrome P450 enzyme [taxane oxetanase 1 (TOT1)] in Taxus mairei catalyzes an oxidative rearrangement in paclitaxel oxetane formation .Molecular Structure Analysis
The molecular structure of 1-Dehydroxybaccatin IV is represented by the formula C32H44O13 .Chemical Reactions Analysis
Insect cells coexpressing TOT1 and TcCPR were resuspended in 1 ml of medium (containing 4% v/v DMSO) and then incubated with 4 or 5 (50 μM) at 28°C and 100 rpm for 24 hours .Physical And Chemical Properties Analysis
The molecular weight of 1-Dehydroxybaccatin IV is 636.68 .Scientific Research Applications
Isolation and Identification
1-Dehydroxybaccatin IV has been identified as a constituent of Taxus mairei, a species of yew tree grown in China. It was isolated along with other taxane diterpenes from the heartwood of this tree, showcasing its natural occurrence and the potential for further research into its properties and applications (Min, Jiang, & Liang, 1989).
Microbial Transformation
A study exploring the microbial transformation of baccatin VI and 1β-hydroxy baccatin I with Aspergillus niger resulted in the production of four new taxane diterpenoids, including 1β-dehydroxybaccatin VI. This highlights the potential of microbial processes in modifying and potentially enhancing the properties of compounds like 1-dehydroxybaccatin IV (Shen, Lo, Lin, & Chakraborty, 2003).
Structural Analysis and Derivatives
In another study, various derivatives of baccatin VI were synthesized, including 1-deoxypaclitaxel analogs. This research emphasizes the potential for structural modification and the exploration of bioactivities of derivatives of compounds such as 1-dehydroxybaccatin IV, which could lead to new pharmaceutical applications (Kingston, Chordia, Jagtap, Liang, Shen, Long, Fairchild, & Johnston, 1999).
properties
IUPAC Name |
[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKUVKACGPNGN-CZYGJQDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dehydroxybaccatin IV |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.